2',3'-cGAMP-C2-SH

ADC Payload Design Site-Specific Conjugation Thiol-Maleimide Chemistry

2',3'-cGAMP-C2-SH (CAS 2133823-39-7) is a synthetic cyclic dinucleotide (CDN) that functions as an agonist of the Stimulator of Interferon Genes (STING) pathway. It belongs to the 2′,3′-CDN class, characterized by a mixed 2′-5′ and 3′-5′ phosphodiester linkage connecting guanosine and adenosine.

Molecular Formula C22H28N10O12P2S
Molecular Weight 718.5 g/mol
Cat. No. B12411225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP-C2-SH
Molecular FormulaC22H28N10O12P2S
Molecular Weight718.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCS
InChIInChI=1S/C22H28N10O12P2S/c23-16-11-17(26-5-25-16)31(6-27-11)20-13(33)15-10(42-20)4-40-45(35,36)43-14-8(1-2-47)9(3-39-46(37,38)44-15)41-21(14)32-7-28-12-18(32)29-22(24)30-19(12)34/h5-10,13-15,20-21,33,47H,1-4H2,(H,35,36)(H,37,38)(H2,23,25,26)(H3,24,29,30,34)/t8-,9-,10-,13-,14-,15-,20-,21-/m1/s1
InChIKeyWKFFSEOIKYTXCF-TUUUSIAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-cGAMP-C2-SH – Thiol-Functionalized Cyclic Dinucleotide STING Agonist for Site-Specific Bioconjugation


2',3'-cGAMP-C2-SH (CAS 2133823-39-7) is a synthetic cyclic dinucleotide (CDN) that functions as an agonist of the Stimulator of Interferon Genes (STING) pathway. It belongs to the 2′,3′-CDN class, characterized by a mixed 2′-5′ and 3′-5′ phosphodiester linkage connecting guanosine and adenosine [1]. The compound is structurally derived from the endogenous second messenger 2′,3′-cGAMP but incorporates a C2-thiol (–SH) functional handle on the ribose ring, a modification that enables covalent conjugation to antibodies, antigen-binding fragments, or other targeting moieties via thiol-specific chemistry (e.g., disulfide or maleimide linkages) . This handle is the basis of its disclosed role as an antibody–drug conjugate (ADC) payload component in patent US20210015941, Example 24 [2].

Why 2',3'-cGAMP-C2-SH Cannot Be Replaced by Unconjugated or Maleimide-Only STING Agonist CDNs


Simple substitution with unmodified 2′,3′-cGAMP or synthetically stabilized CDNs such as ADU-S100/ML RR-S2 CDA in ADC or targeted delivery applications fails because these analogs lack a chemically addressable functional handle for site-specific conjugation [1]. The C2-thiol moiety present on 2',3'-cGAMP-C2-SH provides a nucleophilic attachment point that is absent in native 2′,3′-cGAMP and in most early-generation clinical STING agonists [2]. Furthermore, maleimide-functionalized CDNs (e.g., InvivoGen STG-982) require different reaction conditions and produce a distinct thioether linkage, while azide-functionalized alternatives (e.g., STG-968) depend on copper-catalyzed or strain-promoted click chemistry rather than straightforward thiol-maleimide or disulfide conjugation [3]. For research groups and developers who have already optimized their linker–payload strategy around a thiol-reactive antibody or carrier protein, 2',3'-cGAMP-C2-SH is not interchangeable with maleimide- or azide-bearing CDNs—switching would force a redesign of the conjugation chemistry, linker system, and potentially the pharmacokinetic profile of the resulting conjugate.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2',3'-cGAMP-C2-SH Procurement Decisions


Functional Handle Identity: C2-Thiol vs. C2-PPA Linker-Conjugate vs. No Handle

The critical procurement-relevant distinction is the identity and reactivity of the functional group at the CDN 2′-position. 2',3'-cGAMP-C2-SH carries a free thiol (–SH) group, whereas the closest patent-related analog, 2',3'-cGAMP-C2-PPA, is a pre-assembled drug-linker conjugate containing a phosphorothioate–propanamide linker . Unmodified 2′,3′-cGAMP has no functional handle. InvivoGen's STG-982 carries a maleimide group rather than a thiol. The thiol handle on 2',3'-cGAMP-C2-SH allows the user complete freedom to select the linker chemistry (e.g., maleimide, disulfide, iodoacetamide) and linker length, whereas the PPA variant forces adoption of a pre-defined linker system .

ADC Payload Design Site-Specific Conjugation Thiol-Maleimide Chemistry

Molecular Weight Advantage for Drug-to-Antibody Ratio (DAR) Optimization

Payload molecular weight directly influences achievable DAR and conjugate homogeneity. 2',3'-cGAMP-C2-SH has a molecular weight of 718.53 g/mol [1]. The pre-conjugated drug-linker variant 2',3'-cGAMP-C2-PPA has a molecular weight of 850.71 g/mol , representing an 18.4% increase. Lower payload mass permits higher DAR before the conjugate exceeds a hydrodynamic radius that risks aggregation or accelerated clearance. InvivoGen STG-982 (maleimide) has a molecular weight of 1277.41 g/mol [2], which is 77.8% larger than 2',3'-cGAMP-C2-SH.

ADC Drug Loading Hydrodynamic Radius Conjugate Characterization

Conjugation Chemistry Compatibility: Thiol vs. Maleimide vs. No Handle

2',3'-cGAMP-C2-SH is compatible with the widest range of established bioconjugation chemistries because its thiol is a strong nucleophile capable of reacting with maleimides, iodoacetamides, vinyl sulfones, pyridyl disulfides, and other thiol-reactive electrophiles [1]. STG-982 provides only a maleimide electrophile, which reacts exclusively with thiol-containing proteins—the reverse of the C2-SH paradigm—and cannot be used with maleimide-functionalized antibodies [2]. Unmodified 2′,3′-cGAMP offers no covalent conjugation route and requires non-covalent encapsulation or passive loading. The C2-SH thiol group permits both direct disulfide formation with cysteine-engineered antibodies and thioether bond formation with maleimide-functionalized linkers, providing two mechanistically distinct conjugation pathways from a single purchased compound.

Bioconjugation Chemistry Thiol-Reactive Crosslinkers ADC Linker Design

Patent-Disclosed Identity and Synthetic Route Reproducibility

2',3'-cGAMP-C2-SH is explicitly defined as a single molecular entity in US 2021/0015941 A1, Example 24, with a fully described synthetic route that yields the CDN as a discrete chemical species with the C2-thioethyl substituent [1]. This contrasts with early conjugatable STING agonists that were supplied as diastereoisomer mixtures (e.g., the prior version of InvivoGen STG-982, which has since been reformulated as a single diastereoisomer [2]). The explicit patent definition provides a publicly verifiable identity standard, facilitating quality control by HPLC, MS, and NMR, and reducing ambiguity in lot-to-lot comparison for procurement specifications.

Patent-Defined Composition Synthetic Accessibility Quality Control

Optimal Procurement and Deployment Scenarios for 2',3'-cGAMP-C2-SH Based on Quantitative Differentiation Evidence


Modular ADC Payload Development Requiring Linker Design Freedom

When a research group or CRO is developing an anti-tumor ADC and has already established an antibody with engineered cysteine residues or lysine-to-thiol conversion, the free thiol on 2',3'-cGAMP-C2-SH enables direct disulfide or maleimide-mediated conjugation without having to accept a vendor-pre-defined linker . This modularity is not available from pre-conjugated drug-linker CDNs such as 2',3'-cGAMP-C2-PPA, and the chemistry directionality (thiol on payload) is opposite to maleimide-functionalized CDNs like STG-982, which require a thiol on the antibody. The 18–78% lower molecular weight of 2',3'-cGAMP-C2-SH versus pre-conjugated or maleimide CDN payloads further supports higher achievable DAR before aggregation limits are encountered.

Multi-Project Bioconjugation Laboratories Supporting Both ADC and AAC Platforms

Core facilities or industrial bioconjugation groups that service both antibody–drug conjugate (ADC) and antigen–adjuvant conjugate (AAC) projects benefit from the chemistry versatility of the C2-thiol handle [1]. A single procurement of 2',3'-cGAMP-C2-SH can be allocated to projects using maleimide linkers, disulfide-exchange strategies, or iodoacetamide chemistry, whereas maleimide-only or azide-only CDNs would require separate purchases for each conjugation modality. This consolidation reduces procurement SKU count and streamlines inventory management across programs.

Patent-Landscape-Compliant ADC Programs Requiring Freedom-to-Operate

For biotech companies conducting freedom-to-operate analyses before initiating an ADC program, a CDN payload explicitly defined in Example 24 of US 2021/0015941 A1 provides a transparent intellectual property position [2]. Procuring and characterizing this specific compound enables the generation of proprietary conjugates whose CDN payload composition is linked to a publicly disclosed patent embodiment, supporting clearer inventorship and licensing documentation relative to proprietary CDNs whose exact structures are trade secrets.

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